The Ephemeral Element: A Technical History of Promethium's Discovery and Synthesis
The Ephemeral Element: A Technical History of Promethium's Discovery and Synthesis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword
Promethium (Pm), element 61, stands as a testament to the predictive power of the periodic table and the relentless pursuit of scientific discovery. As the last of the lanthanides to be isolated, its history is a compelling narrative of theoretical postulation, unfulfilled claims, and eventual definitive synthesis amidst the backdrop of wartime nuclear research. This technical guide provides an in-depth exploration of the historical milestones, experimental protocols, and quantitative data associated with the discovery and synthesis of this elusive, radioactive element.
The Prediction and the Elusive Search
The story of promethium begins not in a laboratory, but in the theoretical framework of the periodic table. As early as 1902, Czech chemist Bohuslav Brauner, noting the significant gap in properties between neodymium (element 60) and samarium (element 62), predicted the existence of an intermediate element.[1] This prediction gained a firm theoretical foundation in 1914 when British physicist Henry Moseley, through his work on X-ray spectroscopy, established the concept of atomic number and unequivocally demonstrated the absence of an element with atomic number 61.[2]
The confirmation of a missing element sparked a multi-decade race to isolate it. Several research groups claimed to have discovered element 61, leading to a series of proposed names that have since faded into the annals of chemical history:
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Florentium: In 1926, Luigi Rolla and Lorenzo Fernandes of Florence, Italy, claimed to have isolated the element from the mineral monazite, naming it "florentium." However, their results could not be reproduced.
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Illinium: Also in 1926, B. Smith Hopkins and his team at the University of Illinois announced the discovery of "illinium," based on spectral lines observed in purified neodymium and samarium fractions. This claim, too, was later discredited.
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Cyclonium: In 1938, a team at Ohio State University produced radioactive isotopes that were not attributable to neighboring elements via cyclotron bombardment and proposed the name "cyclonium." However, a definitive chemical identification of element 61 was not achieved.[2][3]
These early endeavors, while ultimately unsuccessful, highlighted the extreme rarity and instability of promethium, which, as was later understood, possesses no stable isotopes.
Definitive Discovery at Oak Ridge
The conclusive identification of element 61 was a direct result of the intensive nuclear research conducted during the Manhattan Project. In 1945, at the Clinton Laboratories (now Oak Ridge National Laboratory), Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell successfully isolated and chemically identified isotopes of element 61.[1][4][5] Their work, conducted under the secrecy of wartime research, was not publicly announced until 1947 at a meeting of the American Chemical Society.[6][7] The name "promethium" was proposed by Grace Mary Coryell, wife of Charles D. Coryell, in a nod to the Greek Titan Prometheus, who stole fire from the gods for humanity, symbolizing the dual promise and peril of nuclear energy.[6][7]
The discovery was made possible by two key advancements: the availability of fission products from the uranium-fueled graphite reactor and the development of ion-exchange chromatography as a powerful separation technique.[4]
Synthesis of Promethium
Promethium is primarily synthesized through two main routes: as a product of nuclear fission and by the neutron irradiation of neodymium.
Production from Fission Products
The original discovery and a significant portion of subsequent production of promethium have relied on its extraction from the spent fuel of nuclear reactors. Specifically, the isotope Promethium-147 (¹⁴⁷Pm) is a notable fission product of Uranium-235 (²³⁵U).
Experimental Protocol: Separation of ¹⁴⁷Pm from Fission Products by Ion-Exchange Chromatography
The groundbreaking work by Marinsky, Glendenin, and Coryell utilized ion-exchange chromatography to separate the chemically similar lanthanides from the complex mixture of fission products. While the exact parameters of their initial experiment were classified, subsequent developments in the field have established a general protocol:
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Dissolution of Fission Products: The irradiated uranium fuel is dissolved in a strong acid, typically nitric acid (HNO₃), to bring the fission products into an aqueous solution.
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Column Preparation: A chromatography column is packed with a cation-exchange resin, such as Dowex 50.[8][9][10] The resin is typically in the hydrogen (H⁺) or ammonium (NH₄⁺) form.
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Loading: The acidic solution containing the fission products is loaded onto the top of the resin bed. The lanthanide cations, including Pm³⁺, displace the H⁺ or NH₄⁺ ions and bind to the resin.
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Elution: The separation of the individual lanthanides is achieved by elution with a complexing agent. A common eluent is a buffered solution of ammonium citrate or diethylenetriaminepentaacetic acid (DTPA).[11][12] The stability of the complex formed between the lanthanide ion and the chelating agent varies with the ionic radius of the lanthanide. As the eluent flows through the column, the lanthanides are selectively desorbed and move down the column at different rates, allowing for their separation.
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Fraction Collection and Analysis: The eluate is collected in fractions, and the radioactive isotopes in each fraction are identified using radiometric techniques, such as gamma spectroscopy or beta counting.
Quantitative Data: Fission Yield of ¹⁴⁷Pm
The cumulative fission yield of ¹⁴⁷Pm from the thermal neutron-induced fission of ²³⁵U is a critical parameter for its production.
| Fissile Isotope | Neutron Energy | Cumulative Fission Yield of ¹⁴⁷Pm (%) |
| ²³⁵U | Thermal | 2.25[7] |
Production via Neutron Irradiation of Neodymium
An alternative and more direct method for producing specific promethium isotopes is through the neutron capture by stable isotopes of neodymium. The most common reaction is the irradiation of Neodymium-146 (¹⁴⁶Nd) to produce ¹⁴⁷Pm.
Experimental Protocol: Synthesis and Separation of ¹⁴⁷Pm from Irradiated Neodymium
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Target Preparation: A target of enriched ¹⁴⁶Nd oxide (Nd₂O₃) is prepared and encapsulated.
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Irradiation: The target is irradiated with thermal neutrons in a high-flux nuclear reactor, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory.[3][5][13][14][15] Irradiation times can range from hours to days, depending on the desired yield and the neutron flux.
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Cooling: After irradiation, the target is allowed to "cool" for a period to allow for the decay of short-lived isotopes and for the ¹⁴⁷Nd to decay to ¹⁴⁷Pm.
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Dissolution: The irradiated target is dissolved in a suitable acid, such as hydrochloric acid (HCl).
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Chemical Separation: The separation of the microgram or milligram quantities of ¹⁴⁷Pm from the bulk neodymium target is a significant challenge due to their chemical similarity. Extraction chromatography and ion-exchange chromatography are employed.
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Extraction Chromatography: A resin such as LN resin is used with HCl media to achieve a sequential separation of promethium from neodymium and other impurities.[3][13][14][15]
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Ion-Exchange Chromatography: Further purification can be achieved using a low cross-linking cation exchange resin.[3][13][14][15]
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Quantitative Data: Production of ¹⁴⁷Pm from ¹⁴⁶Nd
The yield of ¹⁴⁷Pm is dependent on the neutron flux, irradiation time, and the neutron capture cross-section of ¹⁴⁶Nd.
| Parameter | Value |
| Target Isotope | ¹⁴⁶Nd |
| Product Isotope | ¹⁴⁷Pm |
| Intermediate Isotope | ¹⁴⁷Nd |
| Half-life of ¹⁴⁷Nd | ~11 days |
| Typical Irradiation Duration (HFIR) | 24 to 180 hours[3][13][14][15] |
| Maximum Yield (1-cycle irradiation) | 101.8 MBq/mg (2.75 mCi/mg) at 60 days post-irradiation[3][13][14][15] |
Properties of Key Promethium Isotopes
All isotopes of promethium are radioactive. The properties of the most significant isotopes are summarized below.
| Isotope | Half-life | Decay Mode(s) |
| ¹⁴⁵Pm | 17.7 years | Electron Capture (EC), α |
| ¹⁴⁶Pm | 5.53 years | EC, β⁻ |
| ¹⁴⁷Pm | 2.6234 years | β⁻ |
| ¹⁴⁸ᵐPm | 41.29 days | Isomeric Transition (IT), β⁻ |
| ¹⁴⁹Pm | 53.08 hours | β⁻ |
Conclusion
The journey to the discovery and synthesis of promethium is a powerful illustration of the interplay between theoretical prediction and experimental ingenuity. From its initial conception as a gap in the periodic table to its eventual isolation from the heart of a nuclear reactor, the story of promethium is intrinsically linked to the advancements in nuclear science and technology of the 20th century. The development of sophisticated separation techniques, particularly ion-exchange chromatography, was paramount to overcoming the immense challenge of isolating this rare and radioactive lanthanide. Today, the controlled synthesis of promethium, primarily through the neutron irradiation of neodymium, continues to be a specialized field, providing a valuable resource for various technological applications, including nuclear batteries and radioisotope power sources. This in-depth understanding of its history and the technical protocols for its production is essential for researchers and scientists working with this unique and ephemeral element.
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